3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Description

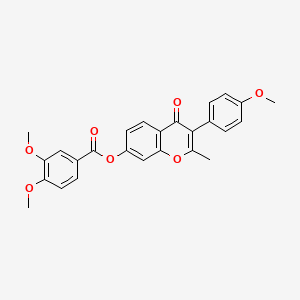

The compound 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a chromenone derivative featuring a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a 3,4-dimethoxybenzoate ester at position 6. Chromenones (4H-chromen-4-ones) are heterocyclic frameworks widely studied for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The substitution pattern of this compound—particularly the methoxy groups on both the chromenone core and the benzoate ester—suggests enhanced lipophilicity and metabolic stability compared to hydroxylated analogs .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-15-24(16-5-8-18(29-2)9-6-16)25(27)20-11-10-19(14-22(20)32-15)33-26(28)17-7-12-21(30-3)23(13-17)31-4/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTXYAPJQMVTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base, followed by esterification with 3,4-dimethoxybenzoic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cyclooxygenase or lipoxygenase, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties may involve scavenging of free radicals and protection of cells from oxidative stress .

Comparison with Similar Compounds

Structural and Property Comparison with Similar Compounds

Key Structural Features

The target compound’s structure is defined by:

- Chromenone core: 2-methyl and 3-(4-methoxyphenyl) substituents.

- Ester group : 3,4-dimethoxybenzoate at position 7.

Comparisons with structurally related compounds (Table 1) highlight critical differences in substituents, molecular weight, and physicochemical properties.

Table 1: Comparative Analysis of Structural and Physical Properties

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Physicochemical and Spectral Differences

- Lipophilicity (LogP) : The target compound’s LogP (~3.5) is higher than hydroxylated analogs (e.g., 4c: ~1.8) due to methoxy groups but lower than chlorinated/trifluoromethylated derivatives (e.g., compound: 6.5) .

- Melting Points : Hydroxylated compounds (4c, 4d) exhibit higher melting points (183–199°C) due to hydrogen bonding, whereas methoxy-substituted derivatives likely have lower melting points (data needed for confirmation).

- Spectroscopic Signatures: The target compound’s ¹H-NMR would show methoxy proton signals at δ ~3.8–3.9, contrasting with hydroxyl (δ ~9–12) or amino (δ ~7–8) signals in analogs like 4c .

Research Findings and Gaps

- Synthetic Efficiency : While reports a 96% yield for a related compound, the target compound’s synthesis efficiency remains unconfirmed. Steric hindrance from methoxy groups could lower yields compared to simpler analogs.

- Hydroxylated analogs (e.g., 4c, 4d) may exhibit stronger antioxidant activity, whereas methoxy-rich derivatives might excel in CNS-targeted applications due to higher LogP .

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It is characterized by a chromone core that is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.41 g/mol. The compound features:

- A chromone core

- Two methoxy groups

- A benzoate moiety

This structure contributes to its biological activity by enabling interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with chromone structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and death.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.2 | Apoptosis induction, cell cycle arrest |

| K562 | 12.8 | Inhibition of proliferation, apoptosis |

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Study: Inhibition of Inflammatory Markers

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in IL-6 levels by approximately 60% compared to untreated controls.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.5 |

| ABTS | 30.1 |

The biological activity of this compound is largely attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- DNA Interaction : It can bind to DNA, leading to alterations in gene expression associated with cancer progression.

- Signal Transduction Modulation : By affecting key signaling pathways such as PI3K/Akt and MAPK, it influences cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.